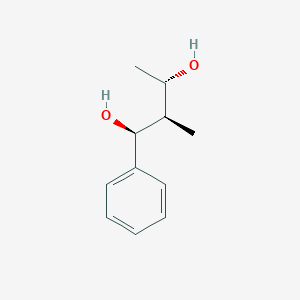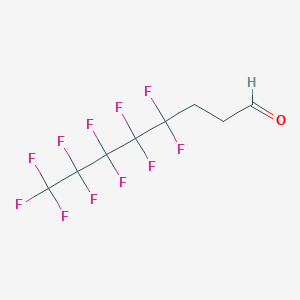
4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanal is a fluorinated aldehyde with the molecular formula C8H5F11O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds like this compound are of significant interest in various fields due to their stability, hydrophobicity, and resistance to degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanal typically involves the fluorination of octanal derivatives. One common method is the direct fluorination of octanal using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of specialized fluorinating agents and catalysts can improve yield and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanoic acid.
Reduction: 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanol.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanal has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of other fluorinated compounds and polymers.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes due to its unique fluorine signature.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its hydrophobic and oleophobic properties.
Mécanisme D'action
The mechanism of action of 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanal is primarily influenced by its fluorine atoms. These atoms create a highly electronegative environment, which can affect the reactivity of the aldehyde group. The compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can influence biological pathways and chemical reactions, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanoic acid
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 1H,1H,2H,2H-Perfluorooctyl methacrylate
Uniqueness
4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to similar compounds that may contain carboxylic acid or ester groups. This reactivity makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
195047-10-0 |
|---|---|
Formule moléculaire |
C8H5F11O |
Poids moléculaire |
326.11 g/mol |
Nom IUPAC |
4,4,5,5,6,6,7,7,8,8,8-undecafluorooctanal |
InChI |
InChI=1S/C8H5F11O/c9-4(10,2-1-3-20)5(11,12)6(13,14)7(15,16)8(17,18)19/h3H,1-2H2 |
Clé InChI |
NNVYAYVEHCWCAR-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


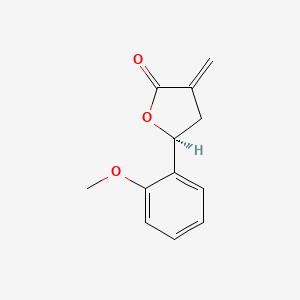
![2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole](/img/structure/B12570662.png)
![3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride](/img/structure/B12570668.png)
![N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B12570672.png)
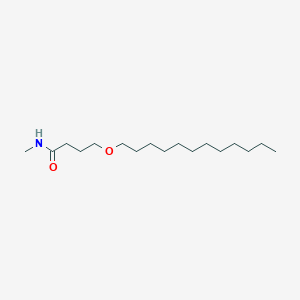

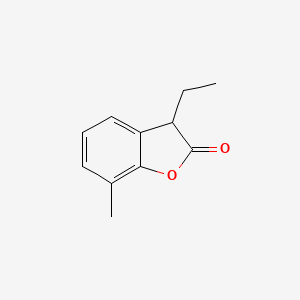

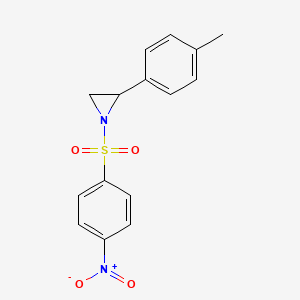
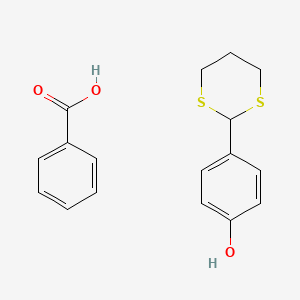
![1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine](/img/structure/B12570712.png)
![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
![1-Ethoxybicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B12570739.png)
